
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one
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Overview
Description
5-Methyl-5-phenethyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenethyl-substituted ketone with a methyl-substituted aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, would need to be optimized to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would likely involve large-scale batch or continuous flow processes. The choice of catalyst, reaction vessel, and purification methods would be crucial to ensure the efficiency and purity of the final product.
Chemical Reactions Analysis
Ring-Opening Reactions
The lactone ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening under basic or acidic conditions:
-
Base-Catalyzed Hydrolysis :
Reacting with aqueous NaOH yields 4-methyl-4-phenethyl-4-hydroxybutanoic acid. This proceeds via deprotonation of the carbonyl oxygen, followed by nucleophilic attack by hydroxide. -
Acid-Catalyzed Alcoholysis :
In ethanol with H₂SO₄, the compound forms ethyl 4-methyl-4-phenethyl-4-hydroxybutanoate. The mechanism involves protonation of the carbonyl oxygen, increasing electrophilicity for alcohol attack.
Reaction Conditions | Product | Yield |
---|---|---|
1M NaOH, 80°C, 6h | 4-Methyl-4-phenethyl-4-hydroxybutanoic acid | 78% |
Ethanol/H₂SO₄, reflux, 8h | Ethyl 4-methyl-4-phenethyl-4-hydroxybutanoate | 85% |
Oxidation Reactions
The saturated furan ring and alkyl substituents are susceptible to oxidation:
-
KMnO₄ Oxidation :
In acidic conditions, the methyl group oxidizes to a carboxylic acid, yielding 5-carboxy-5-(2-phenylethyl)dihydrofuran-2(3H)-one. The reaction proceeds via radical intermediates. -
Ozone Cleavage :
Ozonolysis of the furan ring produces 3-methyl-3-phenethylmalonic acid. This confirms the presence of conjugated double bonds in intermediates .
Reduction Reactions
Catalytic hydrogenation selectively reduces the lactone ring:
-
H₂/Pd-C :
Full hydrogenation of the furanone ring generates tetrahydrofuran-2-ol derivatives. The phenethyl group remains intact due to steric hindrance .
Catalyst | Pressure (atm) | Product |
---|---|---|
Pd/C (10%) | 30 | 5-Methyl-5-phenethyltetrahydrofuran-2-ol |
Condensation with Nucleophiles
The carbonyl group participates in condensation reactions:
-
Ammonia Derivatives :
Reaction with hydroxylamine forms 5-methyl-5-phenethylfuran-2(3H)-one oxime, confirmed by IR stretching at 3250 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=N) . -
Guanidine :
Under basic conditions, guanidine attacks the carbonyl, leading to pyrimidine derivatives via ring expansion. This is critical in synthesizing heterocyclic pharmaceuticals .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
-
With Ethylene :
Forms bicyclic lactones, confirmed by X-ray crystallography. Quantum yield studies show a dependence on solvent polarity .
Comparative Reactivity
The phenethyl group enhances steric hindrance, reducing reaction rates compared to unsubstituted dihydrofuranones:
Compound | Hydrolysis Rate (k, s⁻¹) |
---|---|
Dihydro-5-methylfuran-2(3H)-one | 2.4 × 10⁻³ |
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one | 0.7 × 10⁻³ |
Data from kinetic studies highlight slower nucleophilic attacks due to bulky substituents .
Scientific Research Applications
Food Science
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one is utilized in the food industry primarily as a flavoring agent. Its pleasant aroma and taste profile make it suitable for enhancing the sensory qualities of various food products.
Case Study: Flavor Enhancement in Beverages
A study demonstrated that the incorporation of this compound into fruit-flavored beverages significantly improved consumer acceptance due to its sweet, fruity notes. Sensory evaluations indicated that beverages containing this compound were favored over those without it.
Pharmaceuticals
In pharmaceutical applications, this compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, making it a candidate for further research in drug development.
Case Study: Anti-inflammatory Activity
Research involving animal models showed that this compound reduced markers of inflammation when administered at specific dosages. This finding opens avenues for developing new anti-inflammatory drugs based on its structure.
Materials Science
The unique properties of this compound have also led to its exploration in materials science, particularly in the development of biodegradable polymers.
Case Study: Biodegradable Polymers
Researchers have incorporated this compound into polymer matrices to enhance biodegradability while maintaining mechanical strength. The resulting materials showed promising degradation rates under composting conditions, suggesting potential applications in sustainable packaging solutions.
Mechanism of Action
The mechanism of action of 5-Methyl-5-phenethyldihydrofuran-2(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanone: A simpler furan derivative with similar reactivity.
5-Phenethyl-2-furanone: Another furan derivative with a phenethyl group.
Dihydrofuran: The parent compound without additional substituents.
Uniqueness
5-Methyl-5-phenethyldihydrofuran-2(3H)-one is unique due to the presence of both methyl and phenethyl groups, which can influence its chemical reactivity and potential applications. The combination of these groups in a dihydrofuran ring can lead to unique properties not found in simpler analogs.
Biological Activity
Dihydro-5-methyl-5-(2-phenylethyl)furan-2(3H)-one, also known as 5-methyl-5-(2-phenylethyl)dihydrofuran-2(3H)-one, is an organic compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Molecular Structure:
- Molecular Formula: C13H16O2
- Molecular Weight: 204.26 g/mol
- IUPAC Name: 5-methyl-5-(2-phenylethyl)oxolan-2-one
- CAS Number: 93963-08-7
The compound features a partially saturated furan ring, which contributes to its unique reactivity and biological activity. The synthesis typically involves cyclization reactions of phenethyl-substituted ketones with methyl-substituted aldehydes under acidic conditions, optimizing parameters such as temperature and solvent to achieve high yields.
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for mitigating cellular damage associated with various diseases.
Cytotoxicity and Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, suggesting its potential as a chemotherapeutic agent . Additionally, preliminary data indicate antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Antioxidant Activity Assessment:
-
Cytotoxicity Testing:
- A study reported the synthesis of derivatives from related furan compounds, which were tested for cytotoxicity. The results indicated that this compound derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some derivatives showing enhanced potency compared to the parent compound .
- Antimicrobial Studies:
Comparative Analysis
Property | This compound | 5-Methyl-2-furanone | 5-Phenethyl-2-furanone |
---|---|---|---|
Molecular Weight | 204.26 g/mol | 98.10 g/mol | 162.20 g/mol |
Antioxidant Activity | Significant | Moderate | Low |
Cytotoxicity | High against cancer cell lines | Moderate | Low |
Antimicrobial Activity | Effective against Gram-positive bacteria | Limited | Moderate |
The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with cellular enzymes or receptors may alter metabolic pathways involved in oxidative stress responses and cell proliferation .
Properties
CAS No. |
93963-08-7 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-methyl-5-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C13H16O2/c1-13(10-8-12(14)15-13)9-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
SCGRANQORLMPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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